4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide
Description
The compound 4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a hybrid molecule featuring a 1,4,5,6-tetrahydro-1,3,5-triazine core linked to a 4-methylbenzenesulfonamide group and a 2-(morpholin-4-yl)ethyl side chain. This structure combines three pharmacologically relevant motifs:
- Sulfonamide: Known for targeting enzymes like carbonic anhydrases or kinases.
- Morpholine: Enhances solubility and bioavailability due to its polar oxygen atom.
- Partially saturated triazine: Provides conformational flexibility compared to fully aromatic triazines.
Properties
Molecular Formula |
C16H25N5O3S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-methyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H25N5O3S/c1-14-2-4-15(5-3-14)25(22,23)19-16-17-12-21(13-18-16)7-6-20-8-10-24-11-9-20/h2-5H,6-13H2,1H3,(H2,17,18,19) |
InChI Key |
IMAPGVFMMKIXES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and suitable electrophilic intermediates.
Sulfonamide Formation: The final step involves the sulfonation of the benzene ring, followed by the coupling of the sulfonamide group with the triazine-morpholine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and triazine rings.
Reduction: Reduction reactions may target the sulfonamide group, leading to the formation of amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of primary and secondary amines.
Substitution: Introduction of various functional groups such as halides, nitro groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine
The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Industry
In the industrial sector, it is used in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or interfering with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine Derivatives with Sulfonamide and Morpholine Moieties
Table 1: Key Structural and Functional Comparisons
*Calculated based on structural formulas.
†Estimated using atomic masses.
Key Observations:
Triazine Core Variations: The target compound’s tetrahydrotriazine core (partially saturated) contrasts with the fully aromatic triazines in herbicides like metsulfuron methyl . Bis(morpholino-triazine) derivatives (e.g., ) feature two morpholine groups directly attached to the triazine, while the target compound uses a morpholine-ethyl linker, which may enhance conformational flexibility .
In contrast, sulfonylurea herbicides (e.g., metsulfuron methyl) utilize sulfonamide-urea hybrids for plant enzyme inhibition, highlighting divergent applications .
Morpholine Linkage :
- The ethyl spacer in the target compound’s morpholine group may increase hydrophilicity compared to direct morpholine attachments, as seen in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
